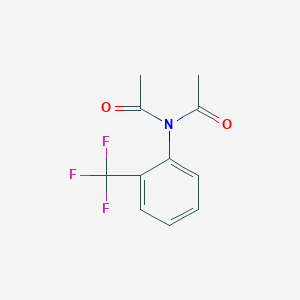
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes. This particular ester is derived from isonicotinic acid, which is a pyridine derivative. The compound’s structure includes a tert-butyl ester group, which is known for its stability and resistance to hydrolysis under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-isobutyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-Ethyl-6-isobutyl-isonicotinic acid+tert-butyl alcoholacid catalyst2-Ethyl-6-isobutyl-isonicotinic acid tert-butyl ester+water
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2-Ethyl-6-isobutyl-isonicotinic acid and tert-butyl alcohol.
Reduction: 2-Ethyl-6-isobutyl-isonicotinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester largely depends on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. In drug delivery, its stability and resistance to hydrolysis ensure that the active drug is released at the desired site of action. The molecular targets and pathways involved vary based on the specific application and the nature of the compound it is interacting with .
Comparación Con Compuestos Similares
- 2-Ethyl-isonicotinic acid tert-butyl ester
- 6-Isobutyl-isonicotinic acid tert-butyl ester
- 2-Ethyl-6-isobutyl-benzoic acid tert-butyl ester
Comparison: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and isobutyl groups on the isonicotinic acid moiety. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
tert-butyl 2-ethyl-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h9-11H,7-8H2,1-6H3 |
Clave InChI |
JPZJGYCPIMMHQM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)CC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Methyl-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8330745.png)

![4-[(2-Pyridinylamino)methyl]phenol](/img/structure/B8330759.png)
![B-[3-(9-Phenanthrenyl)phenyl]boronic acid](/img/structure/B8330761.png)
